![molecular formula C7H14O2 B1313425 trans-4-(Hydroxymethyl)cyclohexanol CAS No. 3685-27-6](/img/structure/B1313425.png)
trans-4-(Hydroxymethyl)cyclohexanol
Overview
Description
“trans-4-(Hydroxymethyl)cyclohexanol” is a chemical compound with the molecular formula C7H14O2 . It is a major metabolite formed by biological regioselective reduction of 4-methylcyclohexanone by Glomerella cingulata .
Synthesis Analysis
The synthesis of “trans-4-(Hydroxymethyl)cyclohexanol” involves several steps. It is synthesized from 4-methylcyclohexanone by Glomerella cingulata . There is also a process for the preparation of trans-4-aminocyclohexanol, which could potentially be adapted for the synthesis of "trans-4-(Hydroxymethyl)cyclohexanol" .Molecular Structure Analysis
The molecular structure of “trans-4-(Hydroxymethyl)cyclohexanol” consists of a cyclohexane ring with a hydroxymethyl group attached to the 4th carbon atom . The molecular weight of this compound is 130.19 .Physical And Chemical Properties Analysis
“trans-4-(Hydroxymethyl)cyclohexanol” is a solid at room temperature . The compound is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Precursor for Pharmaceutical Synthesis
Trans-4-(Hydroxymethyl)cyclohexanol has been identified as a key precursor in the synthesis of pharmaceutical intermediates. A notable study reported the synthesis of trans-4-(N-acetylamido)cyclohexanol, an important intermediate for pharmaceuticals, through a two-step process starting from p-aminophenol. This compound showcases a high selectivity for the trans-isomer, underscoring its utility in targeted synthetic pathways (Li Jia-jun, 2012).
Biocatalysis and Microbial Reduction
Biocatalysis offers a green alternative to traditional chemical synthesis, leveraging microbial enzymes for the reduction of ketones to alcohols with high stereoselectivity. Research involving fungal species demonstrated the effective biotransformation of ketones to chiral alcohols, including trans-4-ethyl-1-(1S-hydroxyethyl)cyclohexanol, showcasing the potential of trans-4-(Hydroxymethyl)cyclohexanol derivatives in producing chiral building blocks for pharmaceuticals (C. Pinedo-Rivilla et al., 2009).
Molecular Structure and Polymorphism
Investigations into the molecular structure and polymorphism of cyclohexanedimethanol derivatives, closely related to trans-4-(Hydroxymethyl)cyclohexanol, provide insights into the conformational stability and intermolecular interactions of such compounds. This research is vital for understanding the material properties of these compounds, including their phase behavior and crystallinity (M. T. Rosado et al., 2014).
Fragrance and Flavor Industry Applications
The compound has also found applications in the fragrance and flavor industries, where stereoselective synthesis of cyclohexanol derivatives is critical. Studies have explored the use of commercial alcohol dehydrogenases for the production of cis-4-alkylcyclohexanols, demonstrating the importance of trans-4-(Hydroxymethyl)cyclohexanol derivatives in creating high-value chemical products with specific olfactory properties (F. Tentori et al., 2020).
Catalysis and Selective Hydrogenation
The role of trans-4-(Hydroxymethyl)cyclohexanol derivatives in catalysis, particularly in the selective hydrogenation of phenol to cyclohexanone, highlights its utility in chemical manufacturing processes. This research underscores the efficiency of certain catalysts in promoting selective formation of valuable chemical intermediates under mild conditions, contributing to more sustainable chemical processes (Yong Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-(hydroxymethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZISGVNOKTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297079, DTXSID701301327 | |
Record name | trans-4-Hydroxycyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Hydroxycyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Hydroxymethyl)cyclohexanol | |
CAS RN |
3685-27-6, 3685-24-3 | |
Record name | trans-4-Hydroxycyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Hydroxycyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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